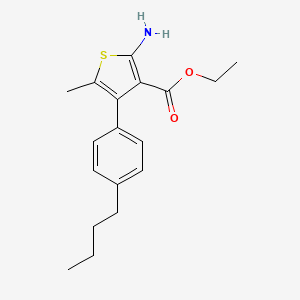

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate is a thiophene derivative characterized by a 2-aminothiophene core substituted with a 4-butylphenyl group at the 4-position, a methyl group at the 5-position, and an ethyl ester at the 3-position. The 4-butylphenyl substituent distinguishes it from analogs with halogenated or shorter alkyl chains, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-4-6-7-13-8-10-14(11-9-13)15-12(3)22-17(19)16(15)18(20)21-5-2/h8-11H,4-7,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJQPBAXQDSRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the substituents. The process may involve:

Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Substitution Reactions:

Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst.

Amination: The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while hydrolysis of the ester group will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a precursor for conducting polymers.

Biological Studies: It can be used to study the interactions of thiophene derivatives with biological systems, including enzyme inhibition and receptor binding.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-butylphenyl group in the target compound contrasts with substituents in analogs:

Key Observations :

- Electron-withdrawing groups (Cl, Br) : Enhance antibacterial activity by improving interactions with microbial enzymes or membranes .

- Alkyl chains (butyl vs. propyl) : Longer chains (e.g., butyl) increase lipophilicity, favoring membrane penetration but possibly reducing solubility .

Ester Group Modifications

The ethyl ester in the target compound contrasts with bulkier esters in analogs:

Key Observations :

- Ethyl vs. isopropyl esters : Ethyl esters generally exhibit faster hydrolysis in vivo, affecting bioavailability .

- Carbamoyl additions : Improve target specificity but may reduce cell permeability due to polarity .

Physicochemical and Structural Properties

- Crystallography : Analogous thiophenes are analyzed using SHELX and WinGX, revealing planar thiophene cores and substituent-dependent packing modes .

- Solubility : The butyl group increases logP compared to halogenated analogs, suggesting lower aqueous solubility but better lipid bilayer penetration .

Biological Activity

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate is a compound with notable biological activity, particularly in the fields of antimicrobial and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23NO2S

- Molecular Weight : 317.45 g/mol

- CAS Number : 350990-13-5

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 - 512 µg/mL |

| Escherichia coli | 8.33 - 23.15 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungi, indicating its potential as an antimicrobial agent .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed that the thiophene ring structure plays a crucial role in its interaction with microbial cell membranes, potentially disrupting their integrity and function.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria, with a particular emphasis on its effectiveness against resistant strains . -

Fungal Inhibition :

Another research effort focused on the antifungal properties of this compound, revealing that it effectively inhibited the growth of Candida species at concentrations that are achievable in clinical settings. The study highlighted the potential for this compound to be developed into a therapeutic agent for fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Variations in substituents on the thiophene ring and the butyl phenyl group have been shown to influence biological activity significantly.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on thiophene | Increased antibacterial potency |

| Electron-donating groups | Enhanced antifungal activity |

These modifications can lead to improved selectivity and reduced toxicity, making them valuable for further drug development .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a multicomponent reaction involving ketones, cyanoacetates, and sulfur. For example, analogous thiophene carboxylates are prepared by reacting substituted acetophenones with ethyl cyanoacetate and elemental sulfur under reflux in ethanol, followed by purification via recrystallization . Modifications to the substituents (e.g., 4-butylphenyl) require adjusting the starting ketone and optimizing reaction conditions (e.g., solvent polarity, temperature).

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography (using software like SHELX or WinGX) for absolute structural determination, particularly to resolve ambiguities in planar thiophene ring systems .

- High-resolution mass spectrometry (HRMS) and HPLC for molecular weight validation and purity assessment .

Q. What are the critical physical properties relevant to handling this compound?

Key properties include:

- Hydrogen bond donors/acceptors : 1 and 5, respectively (affects solubility and crystallization) .

- LogP (XlogP) : ~4, indicating moderate hydrophobicity, which influences solvent selection for reactions .

- Melting point : Analogous compounds (e.g., bromophenyl derivatives) melt at 120–122°C, suggesting similar thermal stability .

Q. How do substituents (e.g., 4-butylphenyl) influence the compound’s reactivity?

The 4-butylphenyl group enhances steric bulk, potentially slowing electrophilic substitution reactions. The electron-donating amino group at position 2 increases nucleophilicity at the thiophene ring, making it reactive toward acylating agents or halogenation .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst screening : Bases like morpholine or piperidine accelerate the Gewald reaction .

- One-pot strategies : Integrating multiple steps (e.g., cyclization and functionalization) reduces intermediate isolation, as demonstrated in pyrano-quinolone syntheses .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Crystallographic refinement : Use SHELXL or WinGX to resolve ambiguities in molecular geometry .

- Heteronuclear correlation spectroscopy (e.g., HSQC) to assign overlapping proton environments .

Q. What thermodynamic parameters are critical for process scaling?

- Enthalpy of sublimation : Determined via thermogravimetric analysis (TGA) to predict purification behavior .

- Solubility profiles : Temperature-dependent solubility studies in ethanol/water mixtures guide recrystallization protocols .

Q. How to establish structure-activity relationships (SAR) for this compound?

- Functional group modulation : Replace the 4-butylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and assess biological activity .

- Crystallographic data : Correlate bond lengths/angles (from SHELX-refined structures) with reactivity in nucleophilic substitution .

Q. What strategies refine crystallographic data for low-quality crystals?

- Twinned data processing : Use SHELXL’s TWIN command to model overlapping lattices .

- High-resolution data collection : Synchrotron sources improve weak diffraction patterns.

- Software tools : WinGX integrates Fourier map analysis to correct disorder modeling .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethyl ester group.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) for intermediates; recrystallize final products from ethanol .

- Safety : Handle with PPE due to potential irritancy (analogous compounds lack acute toxicity data but require standard lab precautions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.